molecular formula C9H7BrN2O B13712543 3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile

3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile

Cat. No.: B13712543
M. Wt: 239.07 g/mol
InChI Key: MPOYDYPGXRVBNL-UHFFFAOYSA-N
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Description

MFCD32876620, also known as 3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile, is a chemical compound used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyridine ring, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile typically involves the bromination of 3-methyl-2-pyridine followed by a series of reactions to introduce the nitrile and oxo groups. The reaction conditions often require the use of bromine or a brominating agent, along with solvents such as dichloromethane or acetonitrile. The reaction is usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine oxide.

Scientific Research Applications

3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-3-methyl-2-pyridyl)-3-oxopropanenitrile
  • 3-(5-Fluoro-3-methyl-2-pyridyl)-3-oxopropanenitrile
  • 3-(5-Iodo-3-methyl-2-pyridyl)-3-oxopropanenitrile

Uniqueness

3-(5-Bromo-3-methyl-2-pyridyl)-3-oxopropanenitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

3-(5-bromo-3-methylpyridin-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H7BrN2O/c1-6-4-7(10)5-12-9(6)8(13)2-3-11/h4-5H,2H2,1H3

InChI Key

MPOYDYPGXRVBNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)CC#N)Br

Origin of Product

United States

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